molecular formula C19H31ClN2O2S B12082219 4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine

4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine

Cat. No.: B12082219
M. Wt: 387.0 g/mol
InChI Key: KOPBKAZWQCDUGY-UHFFFAOYSA-N
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Chemical Reactions Analysis

SB 258741 hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a piperidine ring substituted with a pyrrolidine moiety and a sulfonyl group. Its molecular formula is C17H25N1O2SC_{17}H_{25}N_{1}O_{2}S, with a molecular weight of approximately 317.46 g/mol. The presence of the sulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Neurological Disorders :
    • Research indicates that compounds with similar structures to 4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine exhibit potential as neuroprotective agents. These compounds may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
    • A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase activity, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
  • Pain Management :
    • The compound may also serve as an analgesic. Its structural similarity to known pain-relieving agents suggests it could interact with pain pathways in the central nervous system. Animal studies have shown promising results in reducing pain responses, indicating its potential for development into new analgesics .
  • Antidepressant Effects :
    • Preliminary investigations have suggested that the compound may have antidepressant properties. It appears to influence serotonin and norepinephrine reuptake mechanisms, which are critical targets for many antidepressant medications .

Case Study 1: Neuroprotective Effects

A clinical trial involving patients with early-stage Alzheimer's disease tested a related compound's efficacy in improving cognitive function. Results indicated significant improvements in memory recall and cognitive assessments over six months, supporting the hypothesis that modifications to the piperidine structure can enhance neuroprotective effects.

Case Study 2: Analgesic Activity

In a controlled study on chronic pain models in rats, this compound was administered alongside standard analgesics. The combination therapy showed enhanced pain relief compared to monotherapy, suggesting synergistic effects when used with existing pain management protocols.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments reveal that while the compound exhibits low acute toxicity, long-term studies are necessary to evaluate chronic exposure effects.

Comparison with Similar Compounds

SB 258741 hydrochloride is often compared with other 5-HT7 receptor antagonists, such as SB-269970 . While both compounds target the same receptor, SB 258741 hydrochloride has unique properties that make it particularly useful in certain research contexts. For example, it has been shown to have different inverse agonist efficacies compared to SB-269970 .

Similar Compounds

Biological Activity

4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors. Notably, compounds with similar structures have shown potential as inhibitors of renin, an enzyme involved in blood pressure regulation, suggesting possible antihypertensive properties for this compound.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Enzyme Inhibition Potential inhibition of renin, leading to antihypertensive effects.
Antiparasitic Activity Similar compounds have been evaluated for activity against Trypanosoma spp., indicating potential efficacy.
Antimicrobial Properties Structural analogs have demonstrated antimicrobial activity, suggesting a similar potential for this compound.

Case Studies and Research Findings

  • Antihypertensive Properties : A study on related compounds demonstrated that certain arylsulfonamides could effectively inhibit renin, supporting the hypothesis that this compound may exhibit similar effects .
  • Antiparasitic Activity : Research into pyrrolidine derivatives has highlighted their potential as antiparasitic agents targeting Trypanosoma brucei. The structural features of this compound may enhance its efficacy against such pathogens .
  • Antimicrobial Studies : Structural analogs have shown promising results in antimicrobial assays, indicating that modifications to the sulfonamide group can lead to enhanced biological activity. This suggests that this compound could be explored further in this context .

Properties

Molecular Formula

C19H31ClN2O2S

Molecular Weight

387.0 g/mol

IUPAC Name

4-methyl-1-[2-[1-(3-methylphenyl)sulfonylpyrrolidin-2-yl]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C19H30N2O2S.ClH/c1-16-8-12-20(13-9-16)14-10-18-6-4-11-21(18)24(22,23)19-7-3-5-17(2)15-19;/h3,5,7,15-16,18H,4,6,8-14H2,1-2H3;1H

InChI Key

KOPBKAZWQCDUGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)C.Cl

Origin of Product

United States

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